An In-depth Technical Guide to the Crystallographic Data of Benazepril Hydrochloride
An In-depth Technical Guide to the Crystallographic Data of Benazepril Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallographic data available for benazepril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This document summarizes the known polymorphic forms of benazepril hydrochloride, their crystallographic parameters, and the experimental methodologies employed for their characterization.
Introduction to Benazepril Hydrochloride Polymorphism
Benazepril hydrochloride exists in at least two distinct crystalline polymorphic forms, designated as Form A and Form B.[1][2][3][4] Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical development, as different polymorphs can exhibit varying physicochemical properties, including solubility, stability, and bioavailability. Form A is reported to be more stable at higher temperatures, while Form B can be transformed into Form A upon heating.[1][2][3][4]
Crystallographic Data of Benazepril Hydrochloride Polymorphs
The crystallographic data for Form A and Form B of benazepril hydrochloride have been determined primarily through single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).[1][2][3][4] A summary of the key crystallographic parameters for both polymorphs is presented in the tables below for clear comparison.
Table 1: Crystallographic Data for Benazepril Hydrochloride Form A[1][2][3][4]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1) |
| a (Å) | 7.8655(4) |
| b (Å) | 11.7700(6) |
| c (Å) | 13.5560(7) |
| β (°) | 102.9470(10) |
| Volume (ų) | 1223.07(11) |
| Z (molecules per unit cell) | 2 |
Table 2: Crystallographic Data for Benazepril Hydrochloride Form B[1][2][3][4]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 7.9353(8) |
| b (Å) | 11.6654(11) |
| c (Å) | 26.6453(16) |
| β (°) | 90 |
| Volume (ų) | 2466.5(4) |
| Z (molecules per unit cell) | 4 |
Experimental Protocols
The characterization of benazepril hydrochloride polymorphs involves a combination of crystallization and analytical techniques. The following sections detail the generalized experimental protocols for these procedures based on available literature.
Crystallization of Polymorphic Forms
Preparation of Form A: One common method for the preparation of Form A involves dissolving benazepril hydrochloride in a suitable solvent, such as ethanol, followed by the addition of an anti-solvent, like heptane, at a controlled temperature (e.g., 20°C) to induce crystallization.[5] An alternative approach involves passing hydrogen chloride gas into a solution of benazepril free base in diethyl ether and subsequently filtering the resulting suspension.[5] Recrystallization from a mixture of 3-pentanone and methanol (10:1) has also been reported to yield Form A.[6]
Preparation of Form B: The preparation of Form B can be achieved by dissolving the benazepril free base in a ketone solvent, such as acetone, and then introducing hydrogen chloride gas at approximately room temperature.[7] Another method involves the addition of an aqueous solution of hydrochloric acid to a solution of the benazepril free base in ethyl acetate, followed by stirring to induce precipitation of Form B.[8]
Analytical Characterization
Single-Crystal X-ray Diffraction (SCXRD): Single crystals of Form A and Form B are mounted on a goniometer of a single-crystal X-ray diffractometer. Data is typically collected at a controlled temperature using a specific X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected diffraction data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².
Powder X-ray Diffraction (PXRD): Powder samples of benazepril hydrochloride are analyzed using a powder X-ray diffractometer. The instrument is typically equipped with a Cu Kα radiation source. Data is collected over a specific 2θ range (e.g., 4-40°) at room temperature. The resulting diffraction patterns provide a fingerprint of the crystalline form and can be used to identify and differentiate between polymorphs.
Other Analytical Techniques: In addition to X-ray diffraction, other techniques are employed to characterize the polymorphic forms of benazepril hydrochloride:[1][2][3][4]
-
Differential Scanning Calorimetry (DSC): Used to determine the melting points and thermal transitions of the polymorphs.
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability and solvent content of the crystals.
-
Fourier Transform Infrared Spectroscopy (FTIR): Used to identify characteristic vibrational modes of the different polymorphic forms.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Benazepril is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[9][10] Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS pathway plays a crucial role in regulating blood pressure. The following diagram illustrates the RAAS pathway and the point of intervention by ACE inhibitors like benazepril.
The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of benazeprilat.
Conclusion
This technical guide has summarized the key crystallographic data and experimental protocols for the known polymorphic forms of benazepril hydrochloride. The distinct crystal structures of Form A and Form B underscore the importance of polymorphic screening in drug development. A thorough understanding of the crystallographic properties of active pharmaceutical ingredients like benazepril hydrochloride is essential for ensuring consistent product quality, stability, and therapeutic efficacy. The provided information serves as a valuable resource for researchers and professionals involved in the development and analysis of benazepril hydrochloride and other pharmaceutical compounds.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. Renin angiotensin aldosterone system | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and characterization of Forms A and B of benazepril hydrochloride-Academax [academax.com]
- 5. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. WO2006084761A1 - Crystalline polymorphs of benazepril hydrochloride - Google Patents [patents.google.com]
- 8. WO2004013105A1 - Crystalline polymorphic and amorphous forms of benazepril hydrochloride - Google Patents [patents.google.com]
- 9. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 10. youtube.com [youtube.com]
